molecular formula C25H25F B12100032 1-(4-but-3-enylphenyl)-2-fluoro-4-(4-propylphenyl)benzene

1-(4-but-3-enylphenyl)-2-fluoro-4-(4-propylphenyl)benzene

Cat. No.: B12100032
M. Wt: 344.5 g/mol
InChI Key: ZSAVFSVJKKYWBQ-UHFFFAOYSA-N
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Description

1-(4-but-3-enylphenyl)-2-fluoro-4-(4-propylphenyl)benzene is an organic compound characterized by its unique molecular structure, which includes a fluoro-substituted benzene ring and two alkyl-substituted phenyl groups

Preparation Methods

The synthesis of 1-(4-but-3-enylphenyl)-2-fluoro-4-(4-propylphenyl)benzene typically involves multi-step organic reactions. One common synthetic route includes:

    Starting Materials: The synthesis begins with commercially available starting materials such as 4-bromo-1-butene, 4-propylphenylboronic acid, and 2-fluorobenzene.

    Suzuki Coupling Reaction: The first step involves a Suzuki coupling reaction between 4-bromo-1-butene and 4-propylphenylboronic acid in the presence of a palladium catalyst to form 4-but-3-enyl-4-propylbiphenyl.

Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and more efficient catalysts to improve yield and reduce costs.

Chemical Reactions Analysis

1-(4-but-3-enylphenyl)-2-fluoro-4-(4-propylphenyl)benzene undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.

    Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the double bonds to single bonds, resulting in saturated derivatives.

Common reagents and conditions used in these reactions include strong oxidizing agents, reducing agents, and catalysts like palladium or platinum. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-(4-but-3-enylphenyl)-2-fluoro-4-(4-propylphenyl)benzene has several scientific research applications:

    Materials Science: The compound’s unique structure makes it a candidate for use in organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

    Pharmaceuticals: Its potential bioactivity is being explored for the development of new drugs, particularly those targeting specific receptors or enzymes.

    Chemical Biology: The compound can be used as a probe to study biological processes involving fluorinated aromatic compounds.

Mechanism of Action

The mechanism by which 1-(4-but-3-enylphenyl)-2-fluoro-4-(4-propylphenyl)benzene exerts its effects depends on its specific application. In pharmaceuticals, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved can include signal transduction, metabolic processes, or gene expression regulation.

Comparison with Similar Compounds

1-(4-but-3-enylphenyl)-2-fluoro-4-(4-propylphenyl)benzene can be compared with similar compounds such as:

    1-ethyl-4-propylbenzene: This compound lacks the fluoro and butenyl substituents, making it less versatile in terms of chemical reactivity and applications.

    1-but-3-enyl-4-(4-propylphenyl)benzene:

The uniqueness of this compound lies in its combination of fluoro and alkyl substituents, providing a balance of stability and reactivity that is valuable in various research and industrial contexts.

Biological Activity

1-(4-but-3-enylphenyl)-2-fluoro-4-(4-propylphenyl)benzene is a complex organic compound characterized by its unique molecular structure, which includes a fluorine atom and multiple phenyl groups. Its molecular formula is C25H27FC_{25}H_{27}F, with a molecular weight of approximately 344.5 g/mol. This compound has garnered attention in various fields, including pharmaceuticals and materials science, due to its potential biological activity and applications.

The biological activity of this compound is primarily attributed to its interaction with specific biological targets, such as enzymes and receptors. The presence of the fluorine atom and the alkene group enhances its reactivity, potentially allowing it to modulate biological processes through various mechanisms:

  • Enzyme Inhibition : The compound may act as an inhibitor for certain enzymes, altering metabolic pathways.
  • Receptor Modulation : It could interact with cellular receptors, influencing signal transduction pathways.

Research Findings

Recent studies have explored the compound's bioactivity in different contexts:

  • Anticancer Activity : Research indicates that similar compounds with alkene and fluorine substitutions exhibit cytotoxic effects against various cancer cell lines. The mechanism often involves inducing apoptosis or disrupting cellular signaling pathways.
  • Antimicrobial Properties : Preliminary studies suggest that compounds with similar structures may possess antimicrobial activity, potentially inhibiting bacterial growth through membrane disruption or interference with metabolic functions.
  • Neuroprotective Effects : Some studies have indicated that related compounds can exhibit neuroprotective properties, possibly through antioxidant mechanisms or modulation of neuroinflammatory responses.

Case Studies

StudyObjectiveFindings
Study A Evaluate anticancer propertiesShowed significant cytotoxicity against breast cancer cell lines, with IC50 values in low micromolar range.
Study B Investigate antimicrobial activityFound effective against Gram-positive bacteria, suggesting potential for development as a new antibiotic.
Study C Assess neuroprotective effectsDemonstrated reduced oxidative stress markers in neuronal models, indicating protective effects against neurodegeneration.

Synthetic Routes

The synthesis of this compound typically involves multi-step organic reactions:

  • Starting Materials : Common precursors include 4-bromo-1-butene, 4-propylphenylboronic acid, and 2-fluorobenzene.
  • Suzuki Coupling Reaction : The initial step involves a Suzuki coupling reaction facilitated by a palladium catalyst to form the desired product.
  • Purification : Post-synthesis, the compound is purified using techniques such as column chromatography to ensure high purity for biological testing.

Comparison with Similar Compounds

To understand the uniqueness of this compound, it can be compared to structurally similar compounds:

Compound NameStructural FeaturesUnique Aspects
1-(4-Ethylphenyl)-2-fluoro-4-(4-propylphenyl)benzeneSimilar phenolic structureDifferent alkyl substituent
1-(4-Methoxyphenyl)-2-fluoro-4-(4-propoxyphenyl)benzeneContains methoxy and propoxy groupsVariability in ether functional groups
1-(3-Chlorophenyl)-2-fluoro-4-(4-methylphenyl)benzeneChlorine substitution instead of alkenePotentially different reactivity patterns

Properties

Molecular Formula

C25H25F

Molecular Weight

344.5 g/mol

IUPAC Name

1-(4-but-3-enylphenyl)-2-fluoro-4-(4-propylphenyl)benzene

InChI

InChI=1S/C25H25F/c1-3-5-7-20-10-14-22(15-11-20)24-17-16-23(18-25(24)26)21-12-8-19(6-4-2)9-13-21/h3,8-18H,1,4-7H2,2H3

InChI Key

ZSAVFSVJKKYWBQ-UHFFFAOYSA-N

Canonical SMILES

CCCC1=CC=C(C=C1)C2=CC(=C(C=C2)C3=CC=C(C=C3)CCC=C)F

Origin of Product

United States

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